N-Nitrosomethylphenidate
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Overview
Description
N-Nitrosomethylphenidate is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often found as impurities in various pharmaceutical products . This compound is a derivative of methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD).
Preparation Methods
The synthesis of N-Nitrosomethylphenidate involves the nitrosation of methylphenidate. This process typically requires the presence of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products . Industrial production methods for nitrosamines, including this compound, often involve stringent quality control measures to minimize the presence of these potentially harmful compounds .
Chemical Reactions Analysis
N-Nitrosomethylphenidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
In chemistry, it is used as a model compound to study the reactivity and stability of nitrosamines . In biology and medicine, research focuses on understanding its carcinogenic properties and developing methods to detect and mitigate its presence in pharmaceutical products . Industrial applications include its use in the synthesis of other chemical compounds and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of N-Nitrosomethylphenidate involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to cancer . The molecular targets of this compound include DNA and various enzymes involved in DNA repair and replication . The pathways involved in its carcinogenic effects are complex and involve multiple steps, including the formation of reactive intermediates and the induction of oxidative stress .
Comparison with Similar Compounds
N-Nitrosomethylphenidate is similar to other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine, in terms of its chemical structure and potential carcinogenicity . it is unique in its specific molecular interactions and the types of DNA adducts it forms . Other similar compounds include N-nitrosodibutylamine and N-nitrosodiisopropylamine, which also exhibit carcinogenic properties but differ in their reactivity and stability .
Properties
CAS No. |
55557-03-4 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(17)13(11-7-3-2-4-8-11)12-9-5-6-10-16(12)15-18/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
InChI Key |
QGSDAATWYASQKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCCCN1N=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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